molecular formula C12H14ClNO3 B1581013 4-(N-acetyl-3-chloroanilino)butanoic acid CAS No. 30544-59-3

4-(N-acetyl-3-chloroanilino)butanoic acid

Cat. No.: B1581013
CAS No.: 30544-59-3
M. Wt: 255.7 g/mol
InChI Key: WBPKBWRYABHDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-acetyl-3-chloroanilino)butanoic acid is a chemical compound with the molecular formula C12H14ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butyric acid moiety attached to an acetamido group, which is further substituted with a meta-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-acetyl-3-chloroanilino)butanoic acid typically involves the acylation of butyric acid with an appropriate acylating agent, followed by the introduction of the m-chlorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(N-acetyl-3-chloroanilino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(N-acetyl-3-chloroanilino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(N-acetyl-3-chloroanilino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • BUTYRIC ACID, 4-(N-(p-CHLOROPHENYL)ACETAMIDO)
  • BUTYRIC ACID, 4-(N-(o-CHLOROPHENYL)ACETAMIDO)
  • BUTYRIC ACID, 4-(N-(m-BROMOPHENYL)ACETAMIDO)

Uniqueness

The uniqueness of 4-(N-acetyl-3-chloroanilino)butanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-chlorophenyl group distinguishes it from other similar compounds and may confer unique properties in terms of its interactions and applications.

Properties

CAS No.

30544-59-3

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

IUPAC Name

4-(N-acetyl-3-chloroanilino)butanoic acid

InChI

InChI=1S/C12H14ClNO3/c1-9(15)14(7-3-6-12(16)17)11-5-2-4-10(13)8-11/h2,4-5,8H,3,6-7H2,1H3,(H,16,17)

InChI Key

WBPKBWRYABHDIG-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl

30544-59-3

Origin of Product

United States

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